REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4]Br.[CH2:11]([CH2:13][NH2:14])[OH:12]>C(O)C>[F:1][C:2]1[CH:9]=[CH:8][CH:7]=[C:6]([F:10])[C:3]=1[CH2:4][NH:14][CH2:13][CH2:11][OH:12]
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Name
|
|
Quantity
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3.7 g
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Type
|
reactant
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Smiles
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FC1=C(CBr)C(=CC=C1)F
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Name
|
|
Quantity
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6.46 mL
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Type
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reactant
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Smiles
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C(O)CN
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Name
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|
Quantity
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18 mL
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Type
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solvent
|
Smiles
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C(C)O
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Control Type
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UNSPECIFIED
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Setpoint
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75 °C
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was concentrated
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Type
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ADDITION
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Details
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the resulting residue was diluted with dichloromethane (50 mL)
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Type
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CUSTOM
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Details
|
The organic layer was partitioned with water (75 mL)
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Type
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EXTRACTION
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Details
|
the aqueous layer extracted with dichloromethane (50 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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Combined organic layers were dried over magnesium sulfate
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Type
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FILTRATION
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Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(CNCCO)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 97.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |